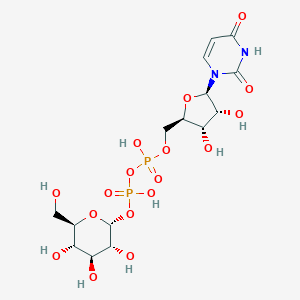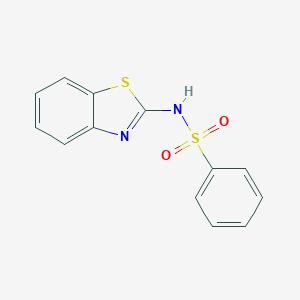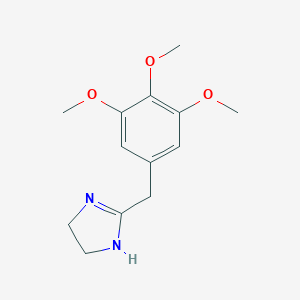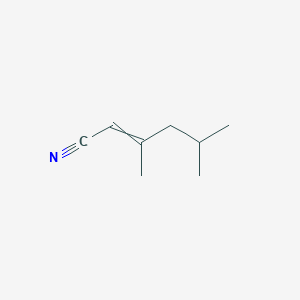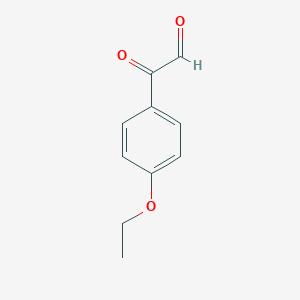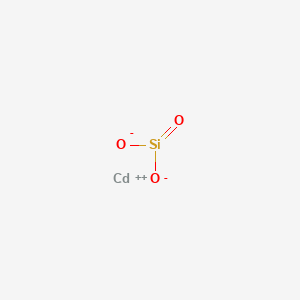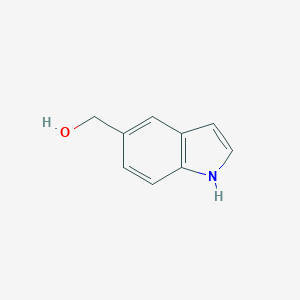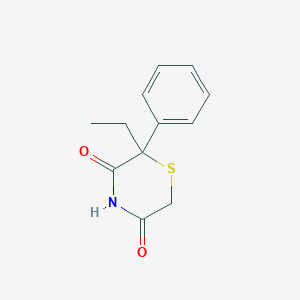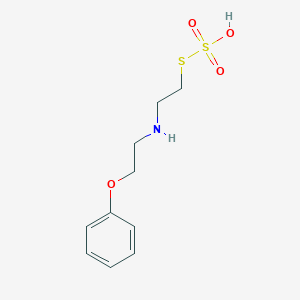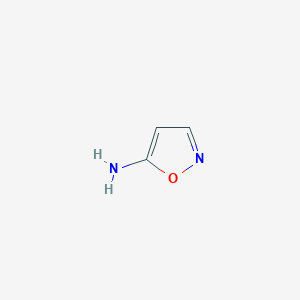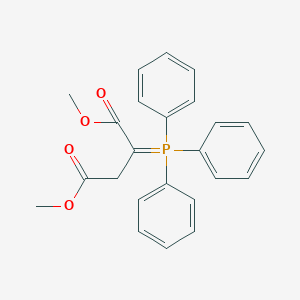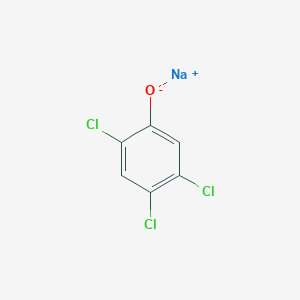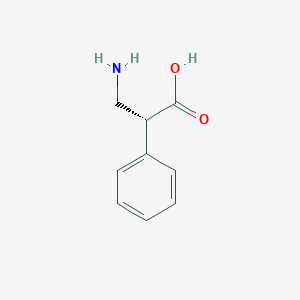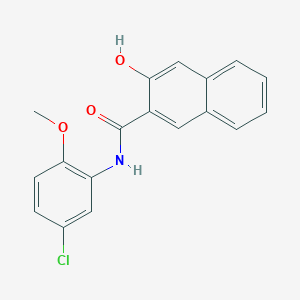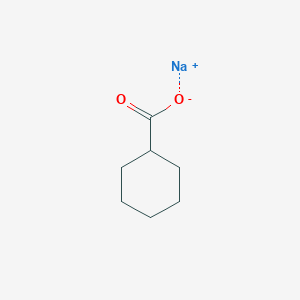
Sodium cyclohexanecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of metal-organic frameworks (MOFs) incorporating cyclohexanecarboxylate ligands demonstrates the compound's utility in constructing complex structures. For example, complexes have been synthesized through hydrothermal reactions involving cyclohexane-1,2,4,5-tetracarboxylic acid in the presence of sodium hydroxide and various metal nitrates, showcasing the adaptability of cyclohexanecarboxylate derivatives in creating diverse molecular architectures (Wang, Zhang, & Li, 2009).
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylate-based compounds often features coordination to metal ions, forming intricate MOFs with potential applications in magnetism and luminescence. For instance, studies on cyclohexanetetracarboxylate ligands in metal-organic frameworks reveal their conformational flexibility, which is critical in determining the overall structure and properties of the resulting complexes (Wang, Zhang, & Li, 2010).
Chemical Reactions and Properties
Cyclohexanecarboxylate derivatives engage in various chemical reactions, including multicomponent cyclization, highlighting their reactivity and potential for creating complex organic molecules. An example includes the sodium acetate-catalyzed cyclization of aryl aldehydes, malononitrile, and acetone into cis-4-dicyanomethylene-2,6-diarylcyclohexane-1,1-dicarbonitriles, demonstrating the versatility of cyclohexanecarboxylate in synthetic chemistry (Elinson et al., 2007).
Physical Properties Analysis
The physical properties of cyclohexanecarboxylate-based compounds, such as MOFs, are significantly influenced by their molecular structure. For example, MOFs constructed with cyclohexanetetracarboxylate ligands exhibit notable luminescent properties, which could be exploited in sensing and optical applications. The structural determination of these complexes aids in understanding their physical characteristics and potential functionalities (Wang, Zhang, & Li, 2009).
Chemical Properties Analysis
The chemical properties of cyclohexanecarboxylate derivatives, including their reactivity and interaction with other compounds, are central to their application in synthesis and material science. For instance, the ability of cyclohexanecarboxylate ligands to form stable metal-organic frameworks with specific magnetic and luminescent properties illustrates the compound's utility in creating materials with desired chemical functionalities (Wang, Zhang, & Li, 2010).
Wissenschaftliche Forschungsanwendungen
Sodium cyclohexanecarboxylate's derivatives are utilized in organic chemistry experiments. For example, in the preparation of cyclohexene, ethyl acetate, and purification of organic reagents like carboxylic acids or sodium sulfate salts, these compounds are frequently used to improve yield and efficiency (Huang De-n, 2013).
The electrochemical oxidation of cyclohexanecarboxylate, especially under ultrasonic irradiation, shows a marked predominance of two-electron products and increased reaction efficiency, indicating potential applications in electrochemistry and materials science (A. Chyla et al., 1989).
In carbonylation reactions, methyl cyclohexanecarboxylate can be obtained in high yields using palladium(II) chloride–triphenylphosphine as a catalyst. This reaction's kinetics are significantly affected by various variables like the concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature, which are critical in industrial catalysis and organic synthesis (H. Yoshida et al., 1976).
Sodium cyclohexanecarboxylate derivatives play a role in the dissolution of methane, where sodium oleate and cyclohexane are used in experimental studies to understand the dissolution mechanism of methane in mixed solutions. This research has implications for enhancing methane solubility and applications in energy and environmental science (Zhi-an Huang et al., 2019).
Gold nanoparticles deposited on surface-modified carbon xerogels, used as catalysts for cyclohexane hydrocarboxylation to cyclohexanecarboxylic acid, demonstrate the potential of sodium cyclohexanecarboxylate derivatives in green chemistry and catalysis research (A. Ribeiro et al., 2017).
Zukünftige Richtungen
While specific future directions for Sodium cyclohexanecarboxylate are not mentioned in the available literature, there is a general trend towards the development of more sustainable and efficient synthesis procedures for sodium carboxylates . This includes the potential for their use in green battery technology .
Eigenschaften
IUPAC Name |
sodium;cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVBOWLUYDHKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-89-5 (Parent) | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90159617 | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium cyclohexanecarboxylate | |
CAS RN |
136-01-6 | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



